molecular formula C20H23N3OS B2684737 5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 538337-72-3

5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B2684737
CAS No.: 538337-72-3
M. Wt: 353.48
InChI Key: VAVDIVYQHNOFLZ-UHFFFAOYSA-N
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Description

5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Substitution Reactions: The tert-butylphenoxy and methylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting materials and facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups such as nitro, halogen, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: has several scientific research applications:

    Medicinal Chemistry: The compound’s triazole ring is known for its potential antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and biological pathways involving triazole derivatives.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or modulating receptor functions. The specific pathways and molecular targets depend on the biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.

    4-Phenyl-1,2,4-triazole-3-thione: A similar compound with a phenyl group instead of the tert-butylphenoxy group.

    5-Phenyl-1,2,4-triazole-3-thione: Another derivative with a phenyl group at the 5-position.

Uniqueness

5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: stands out due to its unique combination of substituents, which can impart distinct biological and chemical properties. The presence of both tert-butylphenoxy and methylphenyl groups can enhance its lipophilicity, stability, and potential interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

The compound 5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a member of the triazole-thione family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3OSC_{20}H_{23}N_3OS with a molecular weight of 353.49 g/mol. The structure features a triazole ring substituted with a thione group and a tert-butylphenoxy moiety, which contributes to its unique biological profile.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of related triazole compounds against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating potential for treating infections caused by these pathogens .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget BacteriaActivity
This compoundS. aureusModerate
5-(4-aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thioneCandida tropicalisActive
4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-oneE. coliModerate

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism is thought to involve the inhibition of cell proliferation and induction of apoptosis .

Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of various triazole compounds on MCF7 cells:

  • Test Compound: this compound
  • Concentration Range: 10 µM to 100 µM
  • Results: Significant reduction in cell viability was observed at higher concentrations.

Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, substituted triazoles have also demonstrated diuretic and antidepressant effects in various studies. The presence of specific substituents on the triazole ring appears to modulate these activities significantly .

The biological activity of this compound is believed to involve interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation: It may interact with receptors involved in signaling pathways that regulate cell growth and apoptosis.

Properties

IUPAC Name

3-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-14-6-5-7-16(12-14)23-18(21-22-19(23)25)13-24-17-10-8-15(9-11-17)20(2,3)4/h5-12H,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVDIVYQHNOFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538337-72-3
Record name 5-[(4-TERT-BUTYLPHENOXY)METHYL]-4-(3-METHYLPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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